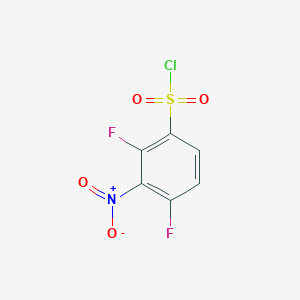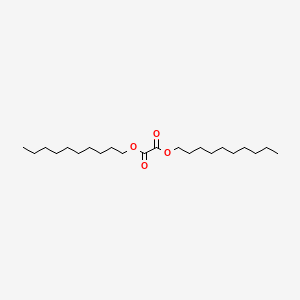
Didecyl Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Didecyl oxalate can be synthesized through the esterification of oxalic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include heating the mixture to a temperature where the esterification can proceed efficiently, usually around 100-150°C .
Industrial Production Methods
In industrial settings, this compound is produced by reacting oxalyl chloride with decanol in the presence of a base such as pyridine . This method is preferred for large-scale production due to its efficiency and higher yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Didecyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxalic acid and decanol.
Reduction: It can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Hydrolysis: Oxalic acid and decanol.
Reduction: Decanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Didecyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in reaction systems.
Biology: Investigated for its potential use in pest control formulations due to its insecticidal properties.
Medicine: Explored for use in ophthalmic solutions for treating eye inflammation and ulcers.
Industry: Utilized as a viscosity modifier, pyrethroid-inhibiting agent, and in the production of vinylene.
Wirkmechanismus
The mechanism of action of didecyl oxalate involves its ability to act as a stabilizer and reducing agent in various chemical reactions . It interacts with molecular targets such as enzymes and cellular components, influencing biochemical pathways and processes . For example, its insecticidal properties are attributed to its ability to disrupt the nervous system of insects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl oxalate: Another ester of oxalic acid, used in organic synthesis.
Dimethyl oxalate: Used as a reagent in chemical reactions and as a precursor for other compounds.
Dibutyl oxalate: Employed in various industrial applications similar to didecyl oxalate.
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain oxalates. This makes it particularly useful in applications requiring specific viscosity and stability characteristics .
Eigenschaften
CAS-Nummer |
20441-64-9 |
|---|---|
Molekularformel |
C22H42O4 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
didecyl oxalate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-19-25-21(23)22(24)26-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI-Schlüssel |
SADUZRTZUBZVBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C(=O)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




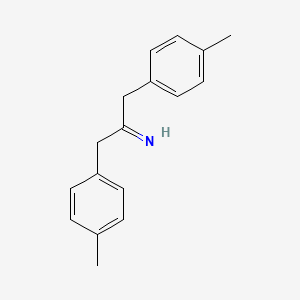
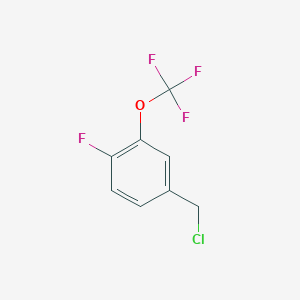
![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
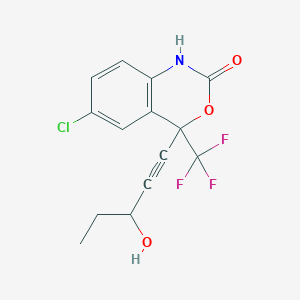
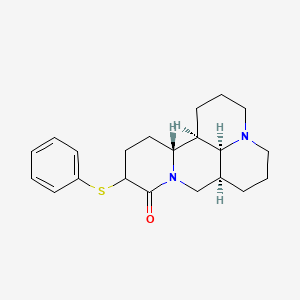
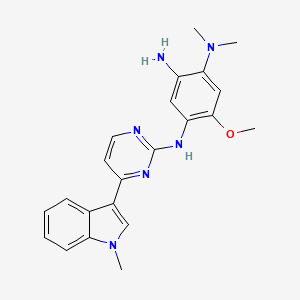
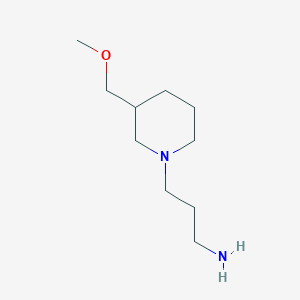
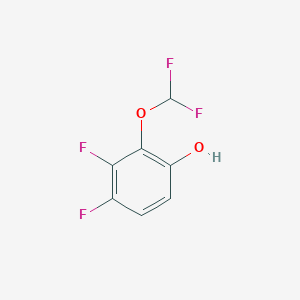
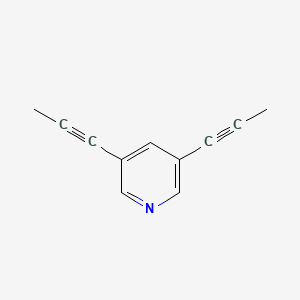
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)
![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
